tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H28F2N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a tert-butyl group, a difluorobenzyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a difluorobenzyl halide.
Attachment of the Carbamate Group: The carbamate group is typically introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The carbamate group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(2,6-dichlorobenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2,6-dimethylbenzyl)piperidin-4-ylcarbamate
- tert-Butyl 1-(2,6-difluorophenyl)piperidin-4-ylcarbamate
Uniqueness
tert-Butyl 1-(2,6-difluorobenzyl)piperidin-4-ylcarbamate is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target molecules, making this compound particularly valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
tert-butyl N-[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJTYRXYGXRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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